molecular formula C8H11IN2 B3241375 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole CAS No. 1458615-94-5

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Cat. No.: B3241375
CAS No.: 1458615-94-5
M. Wt: 262.09
InChI Key: YELWUQOUCPKFNW-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its unique structure, which includes a cyclopropyl group, an ethyl group, and an iodine atom attached to the pyrazole ring. It has a molecular formula of C8H11IN2 and a molecular weight of 262.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole typically involves the reaction of N-propargyl-N’-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate (NaHCO3). This method yields 5-substituted 4-iodo-1-tosylpyrazoles in good yields . Another approach involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide under ambient pressure, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3).

    Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles depending on the boronic acid or ester used.

Scientific Research Applications

5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is not well-documented. like other pyrazole derivatives, it is likely to interact with various molecular targets and pathways. The specific interactions depend on the substituents attached to the pyrazole ring and the overall structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-cyclopropyl-1-ethyl-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWUQOUCPKFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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